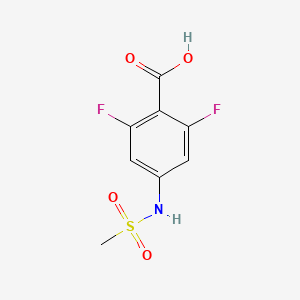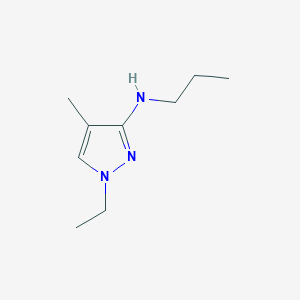![molecular formula C12H13F2N3O B11740239 N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740239.png)
N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a synthetic compound characterized by the presence of a difluorophenyl group, a methoxy group, and a pyrazolamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. The key steps include:
Formation of the Difluorophenyl Precursor:
Pyrazole Formation: The pyrazole ring is formed via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Final Coupling: The final step involves coupling the difluorophenyl precursor with the pyrazole derivative under conditions that promote amine formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and reduced amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its difluorophenyl group is known to enhance binding affinity and selectivity towards biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects. The presence of the difluorophenyl group can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide
Uniqueness
N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorophenyl and methoxy groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H13F2N3O |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H13F2N3O/c1-17-7-11(12(16-17)18-2)15-6-8-3-9(13)5-10(14)4-8/h3-5,7,15H,6H2,1-2H3 |
InChI Key |
VPJFBZKRANEJHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(butan-2-yl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740163.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740168.png)



![[(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740205.png)
![rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans](/img/structure/B11740210.png)
![Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate](/img/structure/B11740212.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740222.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740233.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740240.png)

![1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B11740246.png)
